REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].CN([CH:7]=[O:8])C.C(P(C1C=CC=CC=1)C1C=CC=CC=1)CCP(C1C=CC=CC=1)C1C=CC=CC=1.FC(F)(F)S(O[C:44]1[CH:45]=[N:46][CH:47]=[C:48]([Cl:50])[CH:49]=1)(=O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCN(CC)CC>[Cl:50][C:48]1[CH:47]=[N:46][CH:45]=[C:44]([CH:49]=1)[C:7]([O:3][CH2:1][CH3:2])=[O:8] |f:4.5.6|
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
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C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
29.4 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1C=NC=C(C1)Cl)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 4 hours under CO (1 atom)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned betwwen EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (silica gel, 200 mL)
|
Type
|
WASH
|
Details
|
eluted with hexane-EtOAc=15-1 and 10-1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C(=O)OCC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |